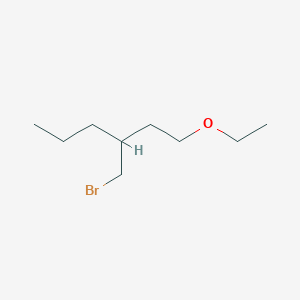
3-(Bromomethyl)-1-ethoxyhexane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Bromomethyl)-1-ethoxyhexane is an organic compound that belongs to the class of alkyl halides It is characterized by the presence of a bromomethyl group attached to a hexane chain with an ethoxy substituent
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Bromomethyl)-1-ethoxyhexane typically involves the bromination of 1-ethoxyhexane. This can be achieved through the use of brominating agents such as N-bromosuccinimide (NBS) in the presence of light or radical initiators. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control of reaction parameters, reducing the risk of side reactions and improving the overall quality of the product.
Analyse Chemischer Reaktionen
Types of Reactions
3-(Bromomethyl)-1-ethoxyhexane undergoes several types of chemical reactions, including:
Nucleophilic Substitution Reactions: The bromomethyl group is highly reactive towards nucleophiles, leading to substitution reactions where the bromine atom is replaced by other functional groups.
Elimination Reactions: Under basic conditions, this compound can undergo elimination to form alkenes.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield various products.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium cyanide, and amines. Reactions are typically carried out in polar solvents such as ethanol or water.
Elimination: Strong bases like potassium tert-butoxide are used to induce elimination reactions.
Oxidation and Reduction: Oxidizing agents such as potassium permanganate and reducing agents like lithium aluminum hydride are employed.
Major Products Formed
Substitution Products: Depending on the nucleophile used, products can include ethers, nitriles, and amines.
Elimination Products: Alkenes are the primary products of elimination reactions.
Oxidation and Reduction Products: Alcohols, aldehydes, and carboxylic acids can be formed through oxidation, while reduction can yield alkanes and alcohols.
Wissenschaftliche Forschungsanwendungen
3-(Bromomethyl)-1-ethoxyhexane has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology: The compound can be used to modify biomolecules, aiding in the study of biological processes and the development of new pharmaceuticals.
Medicine: Research into its potential as a precursor for drug development is ongoing, particularly in the synthesis of compounds with therapeutic properties.
Industry: It is utilized in the production of specialty chemicals and materials, including polymers and surfactants.
Wirkmechanismus
The mechanism of action of 3-(Bromomethyl)-1-ethoxyhexane involves its reactivity towards nucleophiles and bases. The bromomethyl group acts as an electrophilic center, attracting nucleophiles and facilitating substitution reactions. In elimination reactions, the presence of a strong base abstracts a proton, leading to the formation of a double bond.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(Chloromethyl)-1-ethoxyhexane: Similar in structure but with a chlorine atom instead of bromine. It exhibits different reactivity due to the nature of the halogen.
3-(Iodomethyl)-1-ethoxyhexane: Contains an iodine atom, which is more reactive than bromine, leading to faster reaction rates.
3-(Hydroxymethyl)-1-ethoxyhexane: The hydroxyl group makes it less reactive in nucleophilic substitution but more reactive in oxidation reactions.
Uniqueness
3-(Bromomethyl)-1-ethoxyhexane is unique due to the balance of reactivity and stability provided by the bromomethyl group. This makes it a versatile intermediate in organic synthesis, offering a range of possible transformations and applications.
Eigenschaften
Molekularformel |
C9H19BrO |
|---|---|
Molekulargewicht |
223.15 g/mol |
IUPAC-Name |
3-(bromomethyl)-1-ethoxyhexane |
InChI |
InChI=1S/C9H19BrO/c1-3-5-9(8-10)6-7-11-4-2/h9H,3-8H2,1-2H3 |
InChI-Schlüssel |
XRFRFLFODNFNQV-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC(CCOCC)CBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-{[4-Fluoro-3-(4-nitrosopiperazine-1-carbonyl)phenyl]methyl}-1,2-dihydrophthalazin-1-one](/img/structure/B15316795.png)
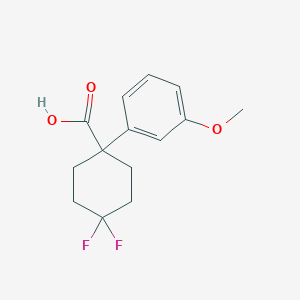
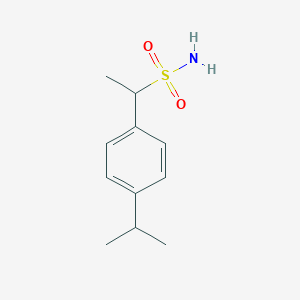
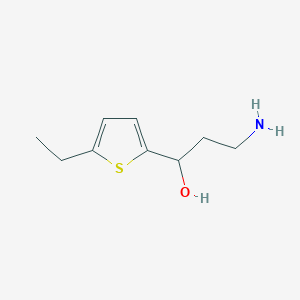
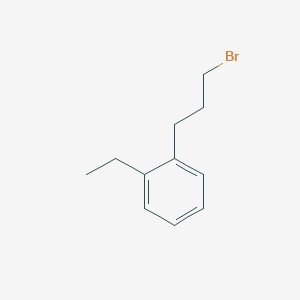

![5-{[3-(4-ethoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-1-(3-hydroxypropyl)-4-methyl-2,6-dioxo-1,2,5,6-tetrahydropyridine-3-carbonitrile](/img/structure/B15316824.png)


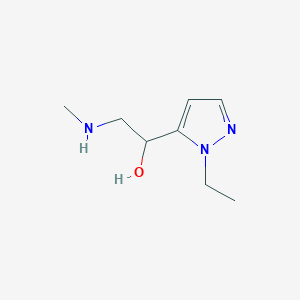



![1-[4-(5-Methyl-1,2-benzothiazole-3-carbonyl)morpholin-2-yl]ethan-1-amine hydrochloride](/img/structure/B15316884.png)
